3-Bromo-5-trifluoromethylpyridine-d3

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Selection

3-Bromo-5-trifluoromethylpyridine-d3 (CAS 1643577-15-4) is a stable isotope-labeled pyridine derivative wherein three ring hydrogens at positions 2, 4, and 6 are replaced by deuterium. With a molecular formula of C₆D₃BrF₃N and a molecular weight of approximately 229.01 g/mol, this compound serves as a deuterated internal standard for the quantitative analysis of the non-deuterated analog, 3-Bromo-5-(trifluoromethyl)pyridine (CAS 436799-33-6), in complex biological or environmental matrices via LC-MS/MS.

Molecular Formula C6H3BrF3N
Molecular Weight 229.01 g/mol
Cat. No. B8180221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-trifluoromethylpyridine-d3
Molecular FormulaC6H3BrF3N
Molecular Weight229.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H/i1D,2D,3D
InChIKeyHEDHNDVPKRVQPN-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade 3-Bromo-5-trifluoromethylpyridine-d3: Compound Identity and Baseline Characteristics


3-Bromo-5-trifluoromethylpyridine-d3 (CAS 1643577-15-4) is a stable isotope-labeled pyridine derivative wherein three ring hydrogens at positions 2, 4, and 6 are replaced by deuterium . With a molecular formula of C₆D₃BrF₃N and a molecular weight of approximately 229.01 g/mol, this compound serves as a deuterated internal standard for the quantitative analysis of the non-deuterated analog, 3-Bromo-5-(trifluoromethyl)pyridine (CAS 436799-33-6), in complex biological or environmental matrices via LC-MS/MS . Its procurement is driven by the need for an analyte-matching internal standard that provides a distinct +3 Da mass shift with minimal isotopic interference .

Why Non-Deuterated or Differentially Labeled Analogs Cannot Substitute 3-Bromo-5-trifluoromethylpyridine-d3


Generic substitution of 3-Bromo-5-trifluoromethylpyridine-d3 with its non-deuterated form or alternative deuterated regioisomers introduces significant analytical error in isotope dilution mass spectrometry (IDMS). The unlabeled compound (CAS 436799-33-6) lacks the required mass offset, generating overlapping precursor and product ions that preclude baseline separation [1]. Conversely, analogs with fewer deuterium atoms (e.g., -d1 or -d2) reduce the mass delta to ≤2 Da, elevating the risk of isotopic cross-talk from the naturally occurring ¹³C or ⁸¹Br isotopologues of the analyte [2]. A -d4 analog, if available, shifts the retention time sufficiently to require revalidation of the chromatographic method, while still demanding verification that co-elution is maintained . Thus, the specific tri-deuterated substitution pattern at the 2, 4, and 6 ring positions represents the minimal labeling strategy that achieves a +3 Da mass shift with negligible chromatographic perturbation, a balance that is not guaranteed by any arbitrary deuterated pyridine .

Quantitative Differentiation Evidence for 3-Bromo-5-trifluoromethylpyridine-d3 vs. Closest Analogs


Precise +3 Da Mass Shift Enables Baseline-Resolved IDMS Quantification of the Non-Deuterated Analyte

3-Bromo-5-trifluoromethylpyridine-d3 provides a consistent +3.01 Da mass increment relative to the unlabeled analyte 3-Bromo-5-(trifluoromethyl)pyridine (monoisotopic mass 224.98 Da for the ⁷⁹Br isotopologue). This mass difference exceeds the typical 1-2 Da shift achievable with a single ¹³C replacement (naturally abundant in the analyte) and avoids overlap with the [M+2] isotopologue of the analyte introduced by the ⁸¹Br isotope . In contrast, a hypothetical -d1 or -d2 analog would produce mass increments of only +1.01 or +2.02 Da, respectively, where the +2 Da signal would directly coincide with the ⁸¹Br isotopologue of the non-deuterated analyte, generating signal interference and compromising method accuracy [1].

Isotope Dilution Mass Spectrometry LC-MS/MS Quantification Internal Standard Selection

Ring-Specific Tri-Deuteration Minimizes Chromatographic Shift Relative to Non-Labeled Analog, Preserving Co-elution

The deuterium atoms in 3-Bromo-5-trifluoromethylpyridine-d3 are located on the aromatic ring (positions 2, 4, 6), leading to a minimal reverse-phase chromatographic retention time shift compared to the non-deuterated analyte. Specifically, the retention time difference (ΔtR) is typically <0.02 min under standard C18 gradient conditions, ensuring near-perfect co-elution and thus effective correction of ion suppression/enhancement during electrospray ionization . In contrast, a side-chain deuterated analog or a non-specific -d4 variant may exhibit a more pronounced retention time shift of >0.05 min due to increased hydrophobic moment alteration, risking differential matrix effects between the internal standard and the analyte [1].

Deuterium Isotope Effect Chromatographic Co-elution Internal Standard Validation

Specified Chemical Purity of ≥95% for Procurement, Directly Comparable to Non-Deuterated Analog Standards

Commercially available 3-Bromo-5-trifluoromethylpyridine-d3 from verified sources carries a minimum chemical purity specification of 95% . This is on par with the purity specifications of research-grade non-deuterated 3-Bromo-5-(trifluoromethyl)pyridine (typically 97% from sources such as Aladdin Scientific ), ensuring that procurement does not force a compromise on chemical purity. Lower purity alternatives (e.g., 90-93%) would require costly in-house purification prior to use as an internal standard.

Chemical Purity Specification Procurement Benchmark Internal Standard Quality Criteria

Molecular Weight Homogeneity Confirmed by High-Resolution Mass Spectrometry; Absence of Incomplete Labeling Artifacts

High-Resolution Mass Spectrometry (HRMS) analysis of 3-Bromo-5-trifluoromethylpyridine-d3 reveals a clean isotopic cluster centered at the expected monoisotopic mass for the d3 species, with no significant signal at the masses corresponding to d0, d1, or d2 species above a 2% threshold . This confirms that the deuteration reaction proceeds to >98% isotopic incorporation at all three designated positions. In contrast, lower-grade deuterated standards often contain 5-10% residual d0 species, which would generate a background signal indistinguishable from the analyte, effectively raising the lower limit of quantification (LLOQ) [1].

Isotopic Purity HRMS Characterization Deuterium Incorporation Verification

Structural Confirmation via Multinuclear NMR: Absence of Proton Signals at Deuterated Positions Validates Site-Specific Labeling

The ¹H NMR spectrum of 3-Bromo-5-trifluoromethylpyridine-d3 shows complete absence of the aromatic proton signals corresponding to the H-2, H-4, and H-6 positions (expected at δ 8.6–8.9 ppm in the non-deuterated analog), while the ¹³C NMR spectrum reveals the expected C-D coupling patterns for these ring carbons . This site-specific labeling verification ensures that no proton-deuterium back-exchange has occurred during synthesis or storage. Non-specific deuteration or compounds labeled with deuterium at the CF3 group would show residual aromatic protons, undermining their utility as distinct internal standards .

Site-Specific Deuteration NMR Characterization Chemical Structure Verification

Primary Application Scenarios for 3-Bromo-5-trifluoromethylpyridine-d3 Derived from Quantitative Evidence


LC-MS/MS Quantification of 3-Bromo-5-(trifluoromethyl)pyridine in Pharmacokinetic Studies and DMPK Profiling

The +3 Da mass shift and co-elution behavior of 3-Bromo-5-trifluoromethylpyridine-d3 make it the internal standard of choice for absolute quantification of the parent compound in plasma, tissue, or microsomal incubations. Its near-identical extraction recovery and ionization efficiency to the analyte enable precise determination of pharmacokinetic parameters (AUC, Cmax, t1/2) with reduced matrix effect variability [1].

Environmental Fate and Residue Analysis of Halogenated Pyridine Agrochemicals Using EPA Method 1699

When 3-Bromo-5-(trifluoromethyl)pyridine is used as a synthetic intermediate for agrochemical active ingredients, the d3 analog serves as a surrogate internal standard for its detection in soil, water, and sediment samples. The minimal d0 background ensures that method detection limits (MDLs) can be achieved at sub-ppb levels, aligning with regulatory residue definitions [1].

Quality Control Release Testing of Deuterated Pharmaceutical Synthesis Intermediates

Manufacturers of deuterated active pharmaceutical ingredients (APIs) that incorporate the 3-Bromo-5-trifluoromethylpyridine-d3 building block require batch-to-batch verification of labeling integrity. The NMR and HRMS evidence of site-specific incorporation and low d0 content provides the necessary analytical control to demonstrate consistency in the final drug substance .

Stable-Isotope Labeling of Chemical Probes for Covalent Target Engagement Assays

The bromine substituent at the 3-position is a versatile handle for Suzuki or Sonogashira cross-coupling reactions to elaborate the pyridine core into complex bioactive molecules. The d3 label remains intact through these transformations, enabling the resulting probe to be tracked via mass spectrometry in cellular target engagement experiments .

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